

Pharmacological Profile of AC-7954: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-7954 is a potent and selective non-peptidic agonist for the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14. As the first non-peptide agonist discovered for this receptor, AC-7954 has been a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the urotensinergic system. This technical guide provides a comprehensive overview of the pharmacological profile of AC-7954, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Introduction

Urotensin-II (U-II) is a cyclic peptide recognized as one of the most potent vasoconstrictors identified to date. It exerts its effects through the urotensin-II receptor (UTR), a Gq protein-coupled receptor. The U-II/UTR system is implicated in a variety of physiological processes, including cardiovascular regulation, and its dysregulation has been associated with several pathological conditions. The development of non-peptidic ligands for the UTR, such as **AC-7954**, has been instrumental in advancing the understanding of this system and exploring its therapeutic potential. **AC-7954**, with its selective agonist activity, serves as a critical tool for researchers in the field.

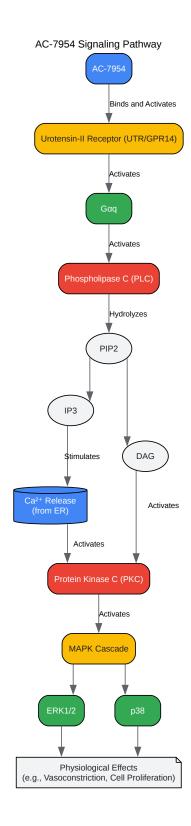


Mechanism of Action

AC-7954 functions as a selective agonist at the urotensin-II receptor. Upon binding, it activates the receptor, initiating a downstream signaling cascade mediated by the Gαq subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. The elevation in intracellular calcium, along with the activation of DAG-dependent protein kinase C (PKC), subsequently activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2 and p38.

Signaling Pathway Diagram





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Caption: AC-7954 mediated UTR signaling cascade.



Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and efficacy parameters of AC-7954.

Parameter	Species	Value	Reference
EC50	Human	300 nM	
pEC ₅₀	Human	6.5	[1]
pEC ₅₀	Rat	6.7	[1]

Table 1: In Vitro

Potency of AC-7954

Experimental Protocols In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the agonist activity of **AC-7954** by measuring intracellular calcium mobilization in cells expressing the urotensin-II receptor.

Objective: To determine the EC50 of AC-7954 at the human and rat urotensin-II receptors.

Materials:

- HEK293 cells stably expressing the human or rat urotensin-II receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- AC-7954.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- 96-well black, clear-bottom microplates.



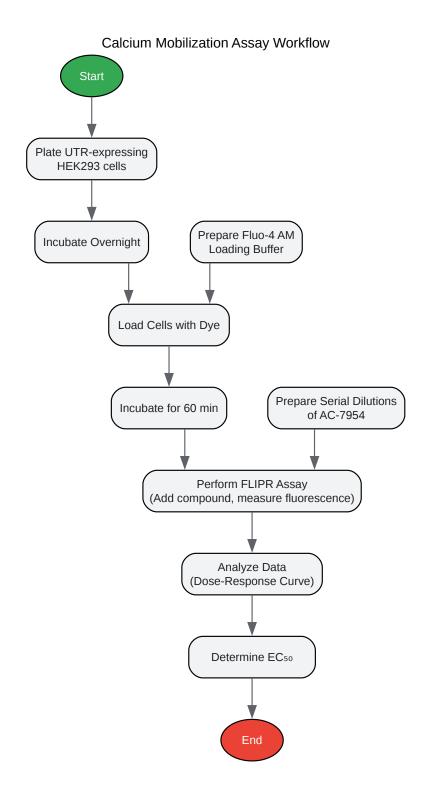
• Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

- Cell Plating: Seed the HEK293 cells expressing the target receptor into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 μM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
- Remove the culture medium from the cells and add the dye-loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation: Prepare serial dilutions of AC-7954 in HBSS.
- Measurement: Place the cell plate and the compound plate into the FLIPR instrument.
- Initiate the assay by adding the AC-7954 solutions to the cell plate.
- Monitor the fluorescence intensity before and after the addition of the compound.
- Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the AC-7954 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow Diagram





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References

- 1. medchemexpress.com [medchemexpress.com]
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